

Fragment-Based Discovery of Novel HPK1 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	(3S,4R)-GNE-6893	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fragment-based discovery of novel inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune response. This document details the core principles, experimental methodologies, and data supporting the development of HPK1 inhibitors as a promising strategy in immuno-oncology.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling pathways.[2][3] By dampening the activation of immune cells, HPK1 can inadvertently hinder the body's natural anti-tumor immune response.[1][4] The inhibition of HPK1 is therefore being explored as a therapeutic strategy to enhance immune surveillance and fight cancer.[4] [5]

Pharmacological or genetic inactivation of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][5] This has spurred significant interest in the discovery and development of small molecule inhibitors of HPK1. Fragment-Based Drug



Discovery (FBDD) has emerged as a powerful approach to identify novel chemical scaffolds for potent and selective HPK1 inhibitors.[6][7]

The HPK1 Signaling Pathway

HPK1 acts as a brake on the immune response following T-cell or B-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome, a critical signaling hub.[2][5] Once activated, HPK1 phosphorylates key downstream adaptor proteins, primarily SLP-76 at the serine 376 residue in T-cells.[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the destabilization of the SLP-76-LAT interaction and subsequent attenuation of the signaling cascade.[2] A similar mechanism occurs in B-cells, where HPK1 phosphorylates the SLP-76 homolog, BLNK.[2][4]

The ultimate effect of HPK1 activity is the downregulation of key pro-inflammatory pathways, including the AP-1 and NF-kB signaling pathways, leading to reduced cytokine production and T-cell proliferation.[3][4]



TCR Activation TCR Engagement activates LAT Signalosome activates **HPK1** Negative Regulation HPK1 pSLP-76 (Ser376) phosphorylates binds 14-3-3 inhibits activates Downstream Effects AP-1 & NF-κB Pathways Cytokine Production T-Cell Proliferation (e.g., IL-2)

HPK1 Signaling Pathway in T-Cells

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Caption: HPK1 negatively regulates T-cell signaling.



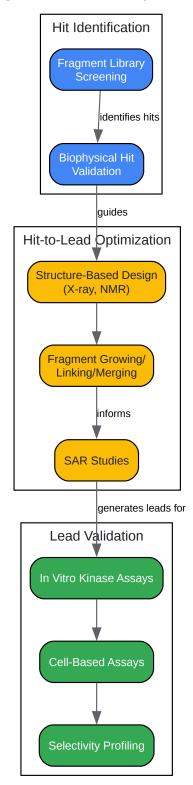
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Fragment-Based Discovery Workflow for HPK1 Inhibitors

Fragment-based drug discovery (FBDD) begins with the screening of a library of low molecular weight compounds (fragments) to identify weak binders to the target protein.[6] These initial "hits" are then optimized into more potent lead compounds through structure-guided medicinal chemistry.[7]



Fragment-Based Discovery Workflow



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Caption: A typical workflow for fragment-based drug discovery.



Quantitative Data for Novel HPK1 Inhibitors

The following tables summarize the inhibitory potencies of various HPK1 inhibitors discovered through different screening methodologies, including fragment-based and structure-based virtual screening approaches.

Table 1: Inhibitory Activity of HPK1 Inhibitors from Virtual Screening[8][9]

Compound ID	Method of Discovery	IC50 (μM)
M074-2865	Structure-Based Virtual Screening	2.93 ± 0.09
2395-0114	Structure-Based Virtual Screening	14.27 ± 1.07
V030-2005	Structure-Based Virtual Screening	10.33 ± 0.76
8016-1815	Structure-Based Virtual Screening	8.87 ± 0.35
V014-4726	Structure-Based Virtual Screening	11.53 ± 0.58

Table 2: Inhibitory Activity of HPK1 Inhibitors from Virtual and In Vitro Screening[10][11]

Compound ID	Method of Discovery	IC50 (μM)
ISR-05	Structure-Based Virtual Screening	24.2 ± 5.07
ISR-03	Structure-Based Virtual Screening	43.9 ± 0.134

Table 3: Potent HPK1 Inhibitors from Various Discovery Campaigns[8]



Compound ID	Reported IC50/Ki
Sunitinib	Ki ≈ 10 nM
GNE-1858	IC50 = 1.9 nM
XHS (piperazine analog)	IC50 = 2.6 nM
Compound K (BMS)	IC50 = 2.6 nM
Compound 22 (diaminopyrimidine carboxamide)	IC50 = 0.061 nM

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of HPK1 inhibitors. Below are protocols for key experiments cited in the literature.

Structure-Based Virtual Screening

This protocol outlines a typical workflow for identifying novel HPK1 inhibitor hits from large compound databases.[8][10]

- Protein Preparation: The 3D crystal structure of HPK1 is obtained from the Protein Data Bank (e.g., PDB ID: 7R9T). The structure is prepared using tools like the Protein Preparation Wizard in Schrödinger software to add hydrogens, remove water molecules, and optimize the hydrogen bond network.[10]
- Ligand Preparation: Commercially available compound libraries (e.g., ASINEX, OTAVA, ChemDiv) are prepared.[8][10] This involves generating 3D conformers, assigning correct protonation states at physiological pH (e.g., using LigPrep), and filtering based on drug-like properties (e.g., Lipinski's rule of five).[10][12]
- Glide Docking: A multi-stage docking protocol is employed.[8][12]
 - High-Throughput Virtual Screening (HTVS): The library is rapidly docked into the ATPbinding site of HPK1. The top-ranking 10% of molecules are advanced.[8][12]
 - Standard Precision (SP): The subset of molecules from HTVS undergoes a more accurate docking calculation. The top 10% are again selected.[8][12]



- Extra Precision (XP): The final set of molecules is docked with the highest precision to provide the most accurate scoring and ranking.[8][12]
- Post-Docking Analysis: The top-ranked poses are visually inspected for key interactions with hinge region residues (e.g., Glu92, Cys94).[8] Binding free energy calculations (e.g., Prime MM-GBSA) can be used to further refine the selection of candidate compounds for experimental testing.[8]

In Vitro Kinase Inhibition Assays

These assays are essential for confirming the inhibitory activity of hit compounds against the HPK1 enzyme.

A. Radiometric HotSpot™ Kinase Assay[10][13]

- Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT), recombinant human HPK1 enzyme, a substrate (e.g., Myelin Basic Protein), and the test compound at various concentrations.[13][14]
- Initiation: The kinase reaction is initiated by adding ³³P-γ-ATP. The plate is incubated at room temperature for a specified time (e.g., 2 hours).[13]
- Quenching and Detection: The reaction is stopped, and the amount of incorporated radiolabeled phosphate into the substrate is quantified using a P81 filter-binding method and a scintillation counter.[13]
- Data Analysis: The percentage of remaining kinase activity relative to a DMSO control is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
- B. Caliper Mobility Shift Assay (MSA)[8]
- Reaction Setup: Similar to the radiometric assay, the reaction mixture includes the HPK1 enzyme, a fluorescently labeled peptide substrate, ATP, and the inhibitor in a buffer solution.
 [8][14]
- Incubation: The reaction is allowed to proceed for a set time (e.g., 3 hours).[14]



- Detection: The reaction is quenched, and the phosphorylated and unphosphorylated peptide substrates are separated by capillary electrophoresis on a microfluidic chip (e.g., Caliper LabChip EZ Reader). The amounts of each are quantified by fluorescence.[14]
- Data Analysis: The conversion of substrate to product is used to determine the level of kinase inhibition and to calculate IC50 values.[14]

Cell-Based Assays

Cellular assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context.

A. Phospho-SLP-76 (pSLP-76) Assay in PBMCs[15]

- Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
- Treatment and Stimulation: PBMCs are treated with various concentrations of the HPK1 inhibitor. T-cell activation is then stimulated using anti-CD3 and anti-CD28 antibodies.
- Lysis and Detection: After stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) are quantified. This can be done using various methods, such as Western blotting, flow cytometry, or sensitive immunoassays like Single Molecule Array (SiMoA).[15]
- Data Analysis: The reduction in pSLP-76 levels in the presence of the inhibitor indicates target engagement in a cellular setting.

B. IL-2 Secretion Assay[14][15]

- Cell Culture: Jurkat T-cells or primary human T-cells are cultured and treated with the HPK1 inhibitor.[14]
- Stimulation: The T-cells are stimulated to produce Interleukin-2 (IL-2) using anti-CD3/anti-CD28 antibodies or other stimuli.
- Quantification: After an incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.[14]



• Data Analysis: An increase in IL-2 production in the presence of the inhibitor demonstrates a functional reversal of HPK1-mediated immune suppression.

Conclusion

The fragment-based discovery approach, often complemented by structure-based virtual screening, has proven to be a successful strategy for identifying novel and potent HPK1 inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field. The continued development of selective HPK1 inhibitors holds significant promise for enhancing anti-tumor immunity and represents a valuable addition to the landscape of cancer immunotherapy.

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